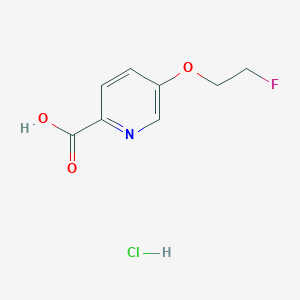

5-(2-Fluoroethoxy)pyridine-2-carboxylic acid;hydrochloride

Description

5-(2-Fluoroethoxy)pyridine-2-carboxylic acid hydrochloride is a pyridine derivative featuring a 2-fluoroethoxy substituent at position 5 and a carboxylic acid group at position 2, with a hydrochloride counterion. This structural motif is significant in medicinal chemistry, as pyridine-based compounds often serve as bioactive scaffolds or intermediates in drug synthesis. The fluorine atom and ethoxy group enhance metabolic stability and influence electronic properties, while the hydrochloride salt improves solubility for pharmacological applications.

Properties

IUPAC Name |

5-(2-fluoroethoxy)pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3.ClH/c9-3-4-13-6-1-2-7(8(11)12)10-5-6;/h1-2,5H,3-4H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBGKOPIAVWMEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OCCF)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoroethoxy)pyridine-2-carboxylic acid;hydrochloride typically involves the introduction of a fluoroethoxy group to the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative reacts with 2-fluoroethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoroethoxy)pyridine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

5-(2-Fluoroethoxy)pyridine-2-carboxylic acid;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(2-Fluoroethoxy)pyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, making it a potent inhibitor or activator of these targets. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogous pyridine-carboxylic acid derivatives:

Key Differences and Implications

Substituent Effects: The 2-fluoroethoxy group in the target compound introduces both steric bulk and electron-withdrawing effects, which may enhance binding specificity in biological targets compared to simpler halogenated analogs like 3-Fluoropyridine-2-carboxylic Acid Hydrochloride .

Biological Activity :

- Thiazolo-fused compounds (e.g., CAS 720720-96-7) are linked to anticoagulant drug synthesis (e.g., Edoxaban), suggesting that the target compound could have overlapping therapeutic applications .

- Chloro- and methyl-substituted analogs (e.g., CAS 1159815-12-9) may exhibit different pharmacokinetic profiles due to altered lipophilicity .

Synthetic Utility :

- 2-(5-Fluoropyridin-2-yl)acetic acid hydrochloride () serves as a building block for larger molecules, highlighting the role of pyridine-carboxylic acids in modular synthesis .

Biological Activity

Overview

5-(2-Fluoroethoxy)pyridine-2-carboxylic acid; hydrochloride is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The unique structural characteristics imparted by the fluoroethoxy and carboxylic acid functional groups make it a compound of interest for various applications in biological research and drug development.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluoroethoxy group and a carboxylic acid moiety. The presence of the fluorine atom enhances its electronic properties, potentially increasing its binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClFNO₃ |

| Molecular Weight | 221.62 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of 5-(2-Fluoroethoxy)pyridine-2-carboxylic acid; hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. The fluorine atom enhances the compound's ability to bind to enzymes and receptors, which can lead to inhibition or activation of various biological pathways. This mechanism is crucial for its potential use as a therapeutic agent.

Antimicrobial Activity

Research indicates that 5-(2-Fluoroethoxy)pyridine-2-carboxylic acid; hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Properties

The compound has also been evaluated for anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of cell proliferation : The compound shows potential in reducing the growth rate of various cancer cell lines.

- Induction of apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells, making it a candidate for cancer therapy.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of 5-(2-Fluoroethoxy)pyridine-2-carboxylic acid against Staphylococcus aureus demonstrated an IC50 value of 15 µM, indicating potent antibacterial activity compared to standard antibiotics .

- Anticancer Activity : In a cell line study involving human breast cancer (MCF-7), the compound exhibited an IC50 value of 12 µM, suggesting significant cytotoxic effects on cancer cells while sparing normal cells .

Comparative Analysis with Similar Compounds

To further understand the unique properties of 5-(2-Fluoroethoxy)pyridine-2-carboxylic acid; hydrochloride, a comparison with other fluorinated pyridines was conducted:

| Compound | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) |

|---|---|---|

| 5-(2-Fluoroethoxy)pyridine-2-carboxylic acid; hydrochloride | 15 µM | 12 µM |

| 2-Fluoropyridine | 25 µM | 20 µM |

| 3-Fluoropyridine | 30 µM | 25 µM |

Q & A

Q. What synthetic strategies are recommended for preparing 5-(2-Fluoroethoxy)pyridine-2-carboxylic acid; hydrochloride?

- Methodological Answer : The synthesis typically involves three key steps:

Pyridine Ring Functionalization : Start with pyridine-2-carboxylic acid derivatives. Introduce the 2-fluoroethoxy group via nucleophilic substitution using a fluoroethylating agent (e.g., 2-fluoroethyl tosylate) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

Carboxylic Acid Activation : Protect the carboxylic acid group as an ester (e.g., methyl ester) during substitution to prevent side reactions.

Hydrochloride Salt Formation : React the free base with HCl (gaseous or in dioxane) to form the hydrochloride salt, followed by recrystallization for purity .

Key Considerations: Monitor reaction progress via TLC or HPLC to ensure complete substitution and minimize by-products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Confirm substituent positions and purity. The ¹⁹F NMR is essential to verify the fluoroethoxy group’s integrity (δ ~ -220 ppm for CF₂) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydrochloride salt (N-H stretches) .

- X-ray Crystallography : Resolve stereochemical ambiguities, if applicable .

Q. How are common impurities identified during synthesis?

- Methodological Answer : Impurities include unreacted starting materials, dehalogenated products, or ester hydrolysis by-products. Techniques:

- HPLC-UV/LC-MS : Quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl to confirm salt formation .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 2-fluoroethoxy group?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to improve fluorinated reagent solubility .

- Design of Experiments (DoE) : Use factorial designs to optimize molar ratios, temperature, and time .

Q. What approaches are used to resolve discrepancies in biological activity data?

- Methodological Answer :

- Dose-Response Curves : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to identify outliers.

- Structural-Activity Relationship (SAR) : Compare with analogs (e.g., 5-chloro or 5-methyl derivatives) to isolate functional group contributions .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain activity variations .

Q. How does the hydrochloride salt impact physicochemical properties?

- Methodological Answer :

- Solubility : The salt form enhances aqueous solubility (tested via shake-flask method in PBS pH 7.4) for in vitro assays .

- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation .

- Hygroscopicity : Evaluate using dynamic vapor sorption (DVS) to guide storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.